molecular formula C20H27N5O6S B2523343 ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate CAS No. 1105249-93-1

ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Cat. No. B2523343
CAS RN: 1105249-93-1
M. Wt: 465.53
InChI Key: HLLBEPZAHXORSF-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its structure and properties. For instance, the presence of a triazole ring, a common feature in many pharmaceuticals, suggests potential biological activity, and the benzoate ester could imply certain solubility characteristics.

Synthesis Analysis

The synthesis of complex organic molecules like ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate typically involves multiple steps, including the formation of the core structure followed by functional group modifications. The papers provided do not detail the synthesis of this specific compound, but they do mention techniques such as single-crystal X-ray crystallography and liquid chromatography-mass spectrometry which are instrumental in the analysis and purification of similar compounds.

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with multiple rings and functional groups. The use of single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms within a crystal . This technique would be essential for determining the stereochemistry and conformation of the compound, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate would be influenced by its functional groups. The triazole ring, for example, could participate in nucleophilic substitution reactions, while the ester group might be susceptible to hydrolysis under basic or acidic conditions. The presence of a piperidine ring suggests potential for further functionalization through reactions at the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of polar functional groups such as the ester and sulfonyl groups would affect its solubility in various solvents. The compound's melting point, boiling point, and stability can be inferred from similar compounds discussed in the papers, where techniques like FT-IR and FT-Raman spectroscopy provide information on the vibrational frequencies of the molecule, which are related to bond strength and molecular interactions .

Scientific Research Applications

Synthesis and Spectral Analysis

Research has focused on the synthesis and spectral analysis of compounds bearing structural similarities to ethyl 2-(2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, exploring their potential biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial properties, indicating moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Solvent Influence on Synthesis

Bänziger et al. (2002) discussed the intriguing influence of the solvent on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, highlighting the critical role of solvent choice in determining the outcomes of synthetic processes involving sulfonyl and related compounds (Bänziger, Klein, & Rihs, 2002).

Antimicrobial Activity

Iqbal et al. (2017) conducted research on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. Their study underscores the antimicrobial efficacy of such compounds, suggesting potential applications in combating bacterial infections (Iqbal et al., 2017).

Catalysis and Organic Synthesis

Other studies have explored the use of related compounds in catalysis and as intermediates in organic synthesis, indicating a broad range of potential applications in chemical manufacturing and pharmaceutical development. For example, the development of multi-kilogram-scale synthesis methods for compounds like AZD1283 showcases the importance of these chemical entities in supporting preclinical and clinical studies (Andersen et al., 2013).

properties

IUPAC Name

ethyl 2-[[2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O6S/c1-4-31-19(27)15-9-5-6-10-16(15)21-17(26)13-25-20(28)23(2)18(22-25)14-8-7-11-24(12-14)32(3,29)30/h5-6,9-10,14H,4,7-8,11-13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLBEPZAHXORSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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